(r/s)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one
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Overview
Description
(r/s)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (r/s)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one typically involves the reaction of biphenyl-4-carboxylic acid with pyrrolidin-2-one under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (r/s)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (r/s)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Biphenyl-4-carbonyl)pyrrolidin-2-one: A similar compound without the (r/s) designation, indicating a racemic mixture.
4-(Biphenyl-4-carbonyl)pyrrolidin-2-one: A structural isomer with the carbonyl group at a different position.
5-(Biphenyl-4-carbonyl)piperidin-2-one: A related compound with a piperidine ring instead of a pyrrolidinone ring.
Uniqueness
(r/s)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both biphenyl and pyrrolidinone moieties. This combination of structural features may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-(4-phenylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H15NO2/c19-16-11-10-15(18-16)17(20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19) |
InChI Key |
YFXRBWUXDNJWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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